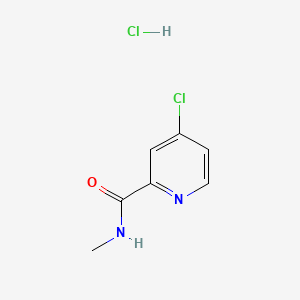

4-Chloro-N-methylpicolinamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-methylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHILPUCRYAWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675759 | |

| Record name | 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882167-77-3 | |

| Record name | 2-Pyridinecarboxamide, 4-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882167-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882167773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Role of 4-Chloro-N-methylpicolinamide Hydrochloride in Oncology: From Synthetic Intermediate to Precursor of Multi-Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide hydrochloride serves as a critical building block in the synthesis of numerous targeted cancer therapeutics. While its primary role is that of a synthetic intermediate, preliminary data suggests potential intrinsic anti-proliferative properties. This technical guide elucidates the known biological activities of 4-Chloro-N-methylpicolinamide and provides a comprehensive analysis of the mechanism of action of Sorafenib, a prominent multi-kinase inhibitor synthesized from this precursor. This document is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the significance of 4-Chloro-N-methylpicolinamide in the landscape of modern oncology.

4-Chloro-N-methylpicolinamide: A Key Synthetic Intermediate with Potential Biological Activity

4-Chloro-N-methylpicolinamide, and its hydrochloride salt, are pivotal intermediates in the manufacturing of advanced anti-cancer agents, most notably the multi-kinase inhibitors Sorafenib and Regorafenib.[1] While extensive research has focused on the pharmacological profiles of its derivatives, direct studies on the mechanism of action of this compound are limited.

Mechanism of Action of Sorafenib: A Potent Derivative

The profound impact of 4-Chloro-N-methylpicolinamide in oncology is best understood through the detailed mechanism of action of its derivatives. Sorafenib, a diaryl urea synthesized from this intermediate, is a potent multi-kinase inhibitor that targets key signaling pathways involved in tumor proliferation and angiogenesis.[3]

Inhibition of Tumor Cell Proliferation

Sorafenib effectively targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers.[3] By inhibiting RAF kinases, including C-RAF and mutant B-RAF, Sorafenib blocks the downstream signaling cascade that leads to cell proliferation.[4]

Inhibition of Angiogenesis

A crucial aspect of Sorafenib's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3] Inhibition of these receptors on endothelial cells disrupts the signaling required for the formation of new vasculature.

The dual action of Sorafenib, targeting both tumor cell proliferation and the blood supply that sustains the tumor, makes it an effective therapeutic agent against various solid tumors, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).

Quantitative Data: In Vitro Activity of Sorafenib and its Derivatives

The following tables summarize the in vitro efficacy of Sorafenib and other derivatives synthesized using 4-Chloro-N-methylpicolinamide against various cancer cell lines.

Table 1: IC50 Values of Sorafenib against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 5.20 | [5] |

| Caco-2 | Colorectal Adenocarcinoma | 13.80 | [5] |

| HT-29 | Colorectal Adenocarcinoma | 7.89 | [5] |

| MCF-7 | Breast Adenocarcinoma | 10.55 | [5] |

| A549 | Lung Carcinoma | >10 | [5] |

| HCT116 | Colon Carcinoma | Not specified | [6] |

Table 2: IC50 Values of Novel N-Methyl-4-phenoxypicolinamide Derivatives

| Compound | A549 (Lung) IC50 (µM) | H460 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) |

| 8e | 3.6 | 1.7 | 3.0 |

| Sorafenib | 5.8 | 4.2 | 6.1 |

Data from a study on novel N-methyl-4-phenoxypicolinamide derivatives, highlighting a compound (8e) with superior potency to Sorafenib in certain cell lines.

Experimental Protocols

Synthesis of 4-Chloro-N-methylpicolinamide

A common laboratory-scale synthesis involves the reaction of 4-chloropicolinoyl chloride with methylamine in a suitable solvent system.

-

Procedure: 4-Chloropicolinoyl chloride is added portion-wise to a solution of methylamine in a mixture of tetrahydrofuran and methanol at 0 °C. The reaction mixture is stirred at ambient temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over sodium sulfate and concentrated to yield 4-Chloro-N-methylpicolinamide.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by Sorafenib and a typical workflow for its synthesis and biological evaluation.

Caption: Dual inhibitory mechanism of Sorafenib.

Caption: Synthesis and in vitro evaluation workflow.

Conclusion

While this compound is primarily recognized as an indispensable intermediate in the synthesis of potent anti-cancer drugs, its own potential biological activities warrant further investigation. The profound success of its derivatives, such as Sorafenib, in the clinical setting underscores the importance of the picolinamide scaffold in the design of targeted cancer therapies. A deeper understanding of the structure-activity relationships originating from this key intermediate will continue to fuel the development of next-generation kinase inhibitors and other novel anti-cancer agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

Physicochemical Properties of 4-Chloro-N-methylpicolinamide Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-N-methylpicolinamide and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) like sorafenib and regorafenib.[1] This document compiles essential data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key processes and relationships through detailed diagrams.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-Chloro-N-methylpicolinamide and its hydrochloride salt, providing a clear comparison of their characteristics.

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O | [2][3][4][5] |

| Molecular Weight | 170.60 g/mol | [2][4] |

| CAS Number | 220000-87-3 | [2][3][4] |

| Appearance | White to off-white crystalline powder; Off-White to Light Yellow Solid | [2][6][7] |

| Melting Point | 142-145°C (decomposes)[2]; 41-43°C[4][7][8]; 7°C[6][9] | [2][4][6][7][8][9] |

| Boiling Point | 317.8 ± 27.0 °C (Predicted)[4][8]; 149°C[6][9]; 352.38°C at 760 mmHg[7] | [4][6][7][8][9] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted)[4][8]; 1.331 g/cm³[7] | [4][7][8] |

| Solubility | Soluble in DMSO, methanol, MDC, ethyl acetate; sparingly soluble in water.[2][7] Also slightly soluble in Chloroform and Dichloromethane.[4][8] | [2][4][7][8] |

| pKa | 13.41 ± 0.46 (Predicted) | [4] |

| XLogP3 | 1.1 | [5] |

| Storage Conditions | Stable under inert atmosphere at 2-8°C.[2] Keep in a dark, sealed, dry place at room temperature.[4][8] | [2][4][8] |

Table 2: Physicochemical Properties of 4-Chloro-N-methylpicolinamide Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈Cl₂N₂O | [10] |

| Molecular Weight | 207.05 g/mol | [10] |

| CAS Number | 882167-77-3 | [10][11][12] |

| Appearance | Solid | [12] |

| Solubility | Soluble in Methanol/DMSO | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of chemical compounds. The following sections describe the protocols for the synthesis and quality control of 4-Chloro-N-methylpicolinamide.

2.1. Synthesis of 4-Chloro-N-methylpicolinamide

This compound is a vital intermediate, and its synthesis is a critical process.[13] A common method involves a multi-step reaction starting from pyridine-2-formic acid.[14]

Protocol:

-

Chlorination: Pyridine-2-formic acid is reacted with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride.[14]

-

Esterification: The resulting acid chloride is then subjected to an esterification reaction with an alcohol (e.g., methanol or ethanol) to produce the corresponding 4-chloropyridine-2-carboxylate hydrochloride intermediate.[14]

-

Amidation: The ester intermediate is reacted with an aqueous solution of methylamine. This step is typically performed without the addition of an organic solvent. For instance, 2.2 kg of 4-chloropyridine-2-methyl-formiate hydrochloride is dissolved in 7 L of water, to which 2.3 kg of 30% aqueous methylamine solution is added. The mixture is stirred for 2 hours at room temperature.[14]

-

Extraction and Purification: After the reaction is complete, the product is extracted using an organic solvent like ethyl acetate. The organic phases are combined, washed with a saturated salt solution, and then dried. The solvent is removed under reduced pressure to yield the final product, 4-chloro-N-methylpicolinamide.[14]

2.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates.

Protocol:

-

Standard and Sample Preparation: Prepare a standard solution of 4-Chloro-N-methylpicolinamide of a known concentration in a suitable solvent (e.g., methanol). Prepare the sample solution by dissolving a precisely weighed amount of the synthesized product in the same solvent.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of solvents such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, run in either isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: A fixed volume, typically 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage (area %).[2] Purity levels are often expected to be ≥98.5%.[2]

2.3. Moisture Content Determination by Karl Fischer (KF) Titration

This method is used to quantify the water content in the sample.

Protocol:

-

Instrument Setup: Prepare the Karl Fischer titrator with a suitable KF reagent.

-

Titration: A precisely weighed amount of the 4-Chloro-N-methylpicolinamide sample is introduced into the titration vessel.

-

Endpoint Detection: The titrator automatically adds the KF reagent until the endpoint is reached, which is detected electrochemically.

-

Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant used. The moisture content is typically required to be ≤0.5%.[2]

Role in Pharmaceutical Synthesis

4-Chloro-N-methylpicolinamide is not typically an end-product but serves as a crucial building block in the synthesis of more complex molecules.[2] Its primary application is as a key intermediate in the production of multi-kinase inhibitors used in oncology, such as sorafenib and regorafenib.[1] These drugs function by blocking specific enzymes (kinases) that are critical for cancer cell proliferation and tumor angiogenesis. The consistent reactivity of 4-Chloro-N-methylpicolinamide, particularly in nucleophilic substitution reactions, makes it highly valuable for constructing the core structures of these targeted therapies.[2]

References

- 1. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 4-Chloro-N-methylpicolinamide - Safety Data Sheet [chemicalbook.com]

- 7. rvrlabs.com [rvrlabs.com]

- 8. 4-Chloro-N-methylpicolinamide CAS#: 220000-87-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O | CID 46781006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. chemicea.com [chemicea.com]

- 13. mdpi.com [mdpi.com]

- 14. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

4-Chloro-N-methylpicolinamide hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-N-methylpicolinamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of quantitative solubility data in public literature for the hydrochloride salt, this document focuses on summarizing the known qualitative solubility of the free base, 4-Chloro-N-methylpicolinamide, and provides a detailed, standardized experimental protocol for determining the thermodynamic solubility of the hydrochloride salt in various organic solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of the parent compound is crucial for interpreting its solubility behavior. The following table summarizes the available data for 4-Chloro-N-methylpicolinamide (the free base).

| Property | Value | Reference |

| Chemical Name | 4-Chloro-N-methylpicolinamide | [1][2] |

| Synonyms | 4-Chloro-N-methyl-2-pyridinecarboxamide | [2][3] |

| CAS Number | 220000-87-3 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | White to off-white or pale-yellow crystalline powder/solid | [1][2] |

| Melting Point | 41-45°C | [1][2][4] |

Qualitative Solubility Profile of 4-Chloro-N-methylpicolinamide (Free Base)

The solubility of the free base, 4-Chloro-N-methylpicolinamide, has been qualitatively described in several sources. It is important to note that the solubility of the hydrochloride salt may differ significantly, particularly in polar solvents. Salts of weakly basic compounds like picolinamides are generally more soluble in polar solvents such as water and alcohols compared to their corresponding free bases.

| Solvent | Reported Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1][2][3] |

| Dichloromethane (MDC) | Soluble / Slightly Soluble | [2][4] |

| Ethyl Acetate | Soluble / Slightly Soluble | [2][4] |

| Chloroform | Slightly Soluble | [4] |

| Water | Sparingly Soluble | [1] |

Note: Discrepancies in reported solubility for dichloromethane and ethyl acetate highlight the qualitative nature of this data and underscore the need for quantitative experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes a standardized "shake-flask" method, a reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[5] This method ensures that the solution has reached saturation and is in equilibrium with the solid material.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial for gravimetric analysis

-

Drying oven

-

HPLC-UV or UV-Vis spectrophotometer (for spectroscopic analysis)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[3]

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Separation:

-

Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis [3][6]

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

The difference between the final and initial vial weights gives the mass of the dissolved solid.

-

Calculate the solubility (e.g., in mg/mL) by dividing the mass of the dried solute by the volume of the aliquot taken.

-

-

Method B: Spectroscopic/Chromatographic Analysis (Higher Accuracy)

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC-UV) of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between a compound's form and its solubility.

References

Biological Activity Screening of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of derivatives based on the 4-Chloro-N-methylpicolinamide scaffold. This document details synthetic pathways, experimental protocols for biological evaluation, and summarizes key findings, with a primary focus on their potential as antitumor agents. The information is structured to serve as a practical resource for professionals engaged in pharmaceutical research and development.

Introduction

4-Chloro-N-methylpicolinamide is a versatile pyridine derivative that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its derivatives have garnered significant attention, particularly in oncology, due to their potent biological activities. Research has led to the development of novel series of compounds, such as 4-(4-formamidophenylamino)-N-methylpicolinamide and N-methylpicolinamide-4-thiol derivatives, which exhibit significant antiproliferative effects against various human cancer cell lines.[3][4] This guide consolidates the available data on the synthesis, in vitro and in vivo screening, and preliminary mechanism of action for these promising compounds.

Synthesis and Screening Workflow

The general pathway for developing and evaluating these derivatives involves a multi-step chemical synthesis followed by a cascade of biological assays to determine activity and mechanism.

References

Spectroscopic and Synthetic Profile of 4-Chloro-N-methylpicolinamide Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-N-methylpicolinamide hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Data for 4-Chloro-N-methylpicolinamide

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Number of Protons | Assignment |

| 8.84 | q | 4.8 Hz | 1H | NH |

| 8.60-8.61 | d | 5.4 Hz | 1H | Pyridine-H6 |

| 8.00-8.01 | d | 2.1 Hz | 1H | Pyridine-H3 |

| 7.73-7.75 | dd | J1 = 2.1 Hz, J2 = 5.4 Hz | 1H | Pyridine-H5 |

| 2.81-2.82 | d | 4.8 Hz | 3H | CH₃ |

Solvent: DMSO-d₆[1]

Table 2: Mass Spectrometry Data for 4-Chloro-N-methylpicolinamide

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Exact Mass | 170.0247 |

Table 3: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

| Property | Value |

| Melting Point | 41-43 °C |

| Boiling Point | 317.8±27.0 °C (Predicted) |

| Density | 1.264±0.06 g/cm³ (Predicted) |

Experimental Protocols

Synthesis of 4-Chloro-N-methylpicolinamide

A common synthetic route to 4-Chloro-N-methylpicolinamide involves the amidation of a 4-chloropicolinic acid derivative. A detailed procedure is outlined in Chinese patent CN102675197A.[2] The general steps are as follows:

-

Esterification: 4-chloropyridine-2-formyl chloride hydrochloride is reacted with an alcohol (e.g., methanol or ethanol) to form the corresponding ester hydrochloride.

-

Amidation: The resulting 4-chloropicolinate hydrochloride is then reacted with an aqueous solution of methylamine.

-

Workup and Isolation: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 4-Chloro-N-methylpicolinamide.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base, 4-Chloro-N-methylpicolinamide, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with the solvent, and dried under vacuum.

Visualized Workflows

Synthesis of 4-Chloro-N-methylpicolinamide

Caption: Synthetic workflow for 4-Chloro-N-methylpicolinamide.

Purification and Salt Formation

Caption: Workflow for the purification and hydrochloride salt formation.

References

The Versatility of 4-Chloro-N-methylpicolinamide Hydrochloride: A Technical Guide for Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 4-Chloro-N-methylpicolinamide Hydrochloride as a Pivotal Building Block in Modern Medicinal Chemistry.

Introduction

This compound has emerged as a critical structural motif and versatile building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a chlorinated pyridine ring coupled with an N-methylamide moiety, provides a reactive scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the properties, synthesis, and extensive applications of 4-chloro-N-methylpicolinamide, with a particular focus on its role in the development of kinase inhibitors for oncology.

Physicochemical Properties

4-Chloro-N-methylpicolinamide and its hydrochloride salt are typically white to off-white crystalline powders.[1][2] The presence of the chlorine atom at the 4-position of the pyridine ring is key to its utility, rendering the position susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of various aryl or alkyl ether and amine linkages, a common strategy in the construction of complex drug molecules.

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

| Property | Value | Reference |

| Chemical Name | 4-Chloro-N-methylpicolinamide | [1][2][3] |

| CAS Number | 220000-87-3 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |

| Molecular Weight | 170.60 g/mol | [1][2][3] |

| Melting Point | 142-145°C (decomposes) | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-chloro-N-methylpyridine-2-carboxamide;hydrochloride | [4] |

| CAS Number | 882167-77-3 | [4] |

| Molecular Formula | C₇H₈Cl₂N₂O | [4] |

| Molecular Weight | 207.05 g/mol | [4] |

Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis of 4-chloro-N-methylpicolinamide is a multi-step process that typically starts from picolinic acid. The general synthetic route involves the chlorination of the pyridine ring and subsequent amidation.

Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is based on procedures described in the literature for the synthesis of Sorafenib and its intermediates.[1][5][6]

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride

-

To a solution of 2-picolinic acid in a suitable solvent such as tetrahydrofuran (THF) or chlorobenzene, add thionyl chloride (SOCl₂) (e.g., 3.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[1][5]

-

Heat the reaction mixture at a temperature ranging from 70°C to 85°C for 16-19 hours.[1][5]

-

During this step, both acid chloride formation and chlorination of the pyridine ring at the 4-position occur.[7]

-

After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude 4-chloropyridine-2-carbonyl chloride hydrochloride, which can be used in the next step without further purification.[6]

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

-

The crude 4-chloropyridine-2-carbonyl chloride hydrochloride is dissolved in a suitable solvent.

-

The solution is then treated with an aqueous solution of methylamine (e.g., 40% aqueous solution) at a low temperature, typically between 0-3°C.[1][5]

-

The reaction mixture is stirred for a few hours (e.g., 4 hours).[1][5]

-

The product, 4-chloro-N-methylpicolinamide, can be isolated by extraction with an organic solvent like ethyl acetate, followed by washing, drying, and evaporation of the solvent.[6] The reported yield for this step is approximately 95%.[1][5]

Application in the Synthesis of Kinase Inhibitors

4-Chloro-N-methylpicolinamide is a cornerstone in the synthesis of numerous multi-kinase inhibitors, most notably Sorafenib and Regorafenib, which are approved for the treatment of various cancers.[7][8] The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a phenoxide or aniline derivative.

Experimental Protocol: Synthesis of a Sorafenib Analogue

The following is a generalized protocol for the synthesis of a Sorafenib analogue, demonstrating the use of 4-chloro-N-methylpicolinamide as a building block.[4][5]

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

-

In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve p-aminophenol.

-

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution to form the phenoxide.[1][5]

-

To this mixture, add 4-chloro-N-methylpicolinamide.

-

Heat the reaction mixture to around 80°C for several hours (e.g., 8 hours).[1]

-

After completion, the reaction is worked up to isolate the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate.

Step 2: Urea Formation to Yield the Final Product

-

Dissolve the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate in a suitable solvent like dichloromethane (DCM).[4]

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.[4]

-

Stir the reaction mixture at room temperature for a period ranging from 2 to 18 hours.[4]

-

The final product, a Sorafenib analogue, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Biological Activity of Derived Compounds

Compounds synthesized using 4-chloro-N-methylpicolinamide as a building block have shown significant anti-proliferative activity against a range of cancer cell lines. These molecules typically function as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth, angiogenesis, and apoptosis.[9]

Table 3: In Vitro Anti-proliferative Activity of Novel 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [9]

| Compound | HepG2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| 5q | Data not specified, but noted as having potent activity | Data not specified, but noted as having potent activity |

| Sorafenib | Mentioned as a reference compound | Mentioned as a reference compound |

Note: The original paper states that compound 5q exhibited potent antiproliferation activities as significant as Sorafenib against some cell lines, but does not provide specific IC₅₀ values in the abstract or easily accessible sections.

A novel series of N-methylpicolinamide-4-thiol derivatives were also synthesized and evaluated, with one compound, 6p, showing potent and broad-spectrum anti-proliferative activities, in some cases better than Sorafenib.[10] This compound was found to selectively inhibit Aurora-B kinase.[10]

Signaling Pathways Targeted by Derived Kinase Inhibitors

The kinase inhibitors synthesized from 4-chloro-N-methylpicolinamide often target multiple kinases involved in critical cancer-related signaling pathways. The primary mechanisms of action are the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the induction of apoptosis (programmed cell death).[9]

Experimental Protocol: In Vitro Anti-Cancer Activity Assay (MTT Assay)

The following is a generalized protocol for assessing the anti-proliferative activity of synthesized compounds using the MTT assay, as described in the literature.[9]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity and structural features have enabled the synthesis of a new generation of potent kinase inhibitors, leading to significant advancements in cancer therapy. The synthetic routes and biological evaluation methods outlined in this guide provide a framework for researchers and drug development professionals to leverage this important scaffold in the discovery of novel therapeutics. The continued exploration of derivatives based on this core structure holds great promise for the development of more effective and selective treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of 4-Chloro-N-methylpicolinamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the cytotoxic potential of this class of compounds against various cancer cell lines, the experimental protocols for their evaluation, and the underlying signaling pathways implicated in their mechanism of action.

Data Presentation: Anti-proliferative Activity of Picolinamide Analogs

The anti-proliferative activity of various picolinamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | [1] | ||

| 5a | Urea linkage | HepG2 | >50 | [1] |

| 5a | Urea linkage | HCT116 | >50 | [1] |

| 5q | Amide linkage | HepG2 | 0.87 | [1] |

| 5q | Amide linkage | HCT116 | 0.23 | [1] |

| Sorafenib | - | HepG2 | 4.31 | [1] |

| Sorafenib | - | HCT116 | 5.54 | [1] |

| Series 2 | N-methylpicolinamide-4-thiol derivatives | |||

| 1 | N-methylpicolinamide-4-thiol | HepG2 | 62.96 | |

| 6p | 4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamide | A549 (Lung) | 0.83 | |

| 6p | 4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamide | HCT116 (Colon) | 0.52 | |

| 6p | 4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamide | HeLa (Cervical) | 1.25 | |

| 6p | 4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamide | HepG2 (Liver) | 0.68 | |

| Sorafenib | - | A549 (Lung) | 5.86 | |

| Sorafenib | - | HCT116 (Colon) | 4.72 | |

| Sorafenib | - | HeLa (Cervical) | 6.15 | |

| Sorafenib | - | HepG2 (Liver) | 3.98 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well plates

-

4-Chloro-N-methylpicolinamide analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the picolinamide analogs in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.[2][3]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the picolinamide analogs. For adherent cells, use trypsin to detach them and collect both the detached and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane damage)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5][6]

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash them once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS and add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of the PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Visualization of Signaling Pathways and Workflows

The anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for evaluating anti-proliferative activity.

Caption: VEGFR-2 signaling pathway and its inhibition.

Caption: c-Met signaling pathway and its inhibition.

Caption: Aurora B kinase signaling and its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Pyridine Ring of 4-Chloro-N-methylpicolinamide: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide is a key heterocyclic building block, notable for its role as a central intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib. The reactivity of its pyridine ring is dominated by the interplay between the electron-withdrawing nature of the ring nitrogen and the activating effect of the chloro-substituent at the 4-position. This guide provides an in-depth analysis of the principal reactions governing the pyridine core: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for chemists in the pharmaceutical and fine chemical industries.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. 4-Chloro-N-methylpicolinamide (IUPAC Name: 4-chloro-N-methylpyridine-2-carboxamide) combines this privileged heterocycle with strategically placed functional groups that dictate its reactivity. The electron-deficient nature of the pyridine ring, amplified by the nitrogen atom, makes the C4 position susceptible to nucleophilic attack. This inherent reactivity is harnessed in the synthesis of complex pharmaceutical agents. This document details the synthetic routes to this intermediate and explores the primary transformations of its pyridine ring.

Synthesis of 4-Chloro-N-methylpicolinamide

The most common laboratory and industrial synthesis of 4-Chloro-N-methylpicolinamide begins with 2-picolinic acid. The process involves a chlorination step, typically achieved through the use of thionyl chloride, followed by amidation with methylamine.

Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is adapted from established industrial syntheses for producing key pharmaceutical intermediates.

Step 1: Chlorination of 2-Picolinic Acid

-

To a stirred suspension of 2-picolinic acid in a suitable solvent such as chlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature.

-

Heat the reaction mixture to approximately 70-85°C and maintain for 16-19 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-picolinoyl chloride intermediate.

Step 2: Amidation with Methylamine

-

Cool the crude acyl chloride in an ice bath.

-

Slowly add a 40% aqueous solution of methylamine (MeNH₂) while maintaining the temperature between 0-5°C.

-

Allow the reaction mixture to stir for 4 hours at this temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-Chloro-N-methylpicolinamide.

Quantitative Data: Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Picolinic Acid | SOCl₂, Chlorobenzene, NaBr (cat.), DMF (cat.) | 85 | 19 | Intermediate |

| 2 | 4-Chloro-picolinoyl chloride | 40% aq. MeNH₂ | 0-3 | 4 | ~95% (overall) |

Reactivity of the Pyridine Ring

The reactivity of the C-Cl bond at the 4-position of the pyridine ring is the cornerstone of 4-Chloro-N-methylpicolinamide's utility as a synthetic intermediate. This bond is readily cleaved and substituted through two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. This is the most industrially significant reaction for this molecule, forming the diaryl ether linkage in Sorafenib.

Logical Relationship: SNAr Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr Reaction in Sorafenib Synthesis

This protocol describes the formation of the diaryl ether bond by reacting 4-Chloro-N-methylpicolinamide with the phenolic precursor of Sorafenib.

-

Charge a reaction vessel with 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea and N,N-dimethylformamide (DMF).

-

Add potassium tert-butoxide (KOtBu) to the mixture and stir at room temperature for 45 minutes to form the phenoxide.

-

Add 4-Chloro-N-methylpicolinamide and potassium carbonate to the reaction mass.

-

Heat the mixture to 80-85°C and maintain for 8 hours.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

Quantitative Data: SNAr Reaction

| Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Time (h) |

| 4-Chloro-N-methylpicolinamide | 4-(4-amino-3-fluorophenoxy)aniline | KOtBu, K₂CO₃ | DMF | 80-110 | 6-8 |

| 4-Chloro-N-methylpicolinamide | 4-Aminophenol | KOtBu, K₂CO₃ | DMF | 80 | 8 |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also allows for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. These reactions significantly expand the synthetic utility of 4-Chloro-N-methylpicolinamide for creating diverse libraries of compounds. The Suzuki-Miyaura coupling is a prime example.

Signaling Pathway: Synthesis of a Kinase Inhibitor

Caption: Synthetic pathway from 4-Chloro-N-methylpicolinamide to a kinase inhibitor.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

While specific examples for 4-Chloro-N-methylpicolinamide are not abundant in the literature, the following is a general and robust protocol for the Suzuki-Miyaura coupling of related chloropyridine derivatives, which can be adapted.

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Chloro-N-methylpicolinamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent like 1,4-dioxane.

-

Add the bulk of the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions

This table summarizes typical conditions for the Suzuki coupling of chloropyridines, which serve as a starting point for optimizing reactions with 4-Chloro-N-methylpicolinamide.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ | Toluene/H₂O | 100 |

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of the pyridine ring in 4-Chloro-N-methylpicolinamide is centered on the C4-chloro substituent, making it an exceptionally valuable intermediate in organic synthesis. Its propensity to undergo nucleophilic aromatic substitution is a key step in the industrial production of important anticancer drugs. Furthermore, the amenability of the C-Cl bond to palladium-catalyzed cross-coupling opens avenues for the creation of diverse molecular architectures. Understanding the principles and experimental conditions outlined in this guide allows researchers to effectively utilize this versatile building block in drug discovery and development programs.

The Pivotal Role of 4-Chloro-N-methylpicolinamide Hydrochloride in the Synthesis of Multi-Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 4-Chloro-N-methylpicolinamide hydrochloride as a key starting material in the synthesis of clinically significant multi-kinase inhibitors, primarily Sorafenib and Regorafenib. We will delve into the detailed synthetic pathways, experimental protocols, and the biological context of these targeted therapies. This document aims to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development by presenting quantitative data in a structured format and illustrating complex biological and chemical processes through detailed diagrams.

Introduction: The Significance of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and often more manageable side effects compared to traditional chemotherapy.

This compound has emerged as a crucial building block in the synthesis of several multi-kinase inhibitors. Its chemical structure provides a versatile scaffold for the construction of complex molecules that can effectively bind to the ATP-binding pocket of various kinases, thereby inhibiting their function. This guide will focus on its application in the synthesis of two prominent multi-kinase inhibitors: Sorafenib and Regorafenib.

Physicochemical Properties of 4-Chloro-N-methylpicolinamide

4-Chloro-N-methylpicolinamide is a white to off-white crystalline powder. Its hydrochloride salt is often used as a stable form for storage and handling. In synthetic procedures, the hydrochloride is typically neutralized in situ or converted to the free base before subsequent reactions.

| Property | Value |

| Chemical Name | 4-chloro-N-methylpyridine-2-carboxamide |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| CAS Number | 220000-87-3 |

| Melting Point | 142-145°C (decomposes) |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Synthetic Applications in Kinase Inhibitor Synthesis

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of Sorafenib and Regorafenib. The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chloro group on the pyridine ring is displaced by a substituted phenoxide.

Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. It targets the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

The synthesis of Sorafenib from 4-Chloro-N-methylpicolinamide involves two main steps: the formation of the diaryl ether linkage and the subsequent urea formation.

Caption: General synthetic workflow for Sorafenib.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1. Amidation | Picolinic acid | Thionyl chloride, DMF, 70°C, 16h; then 40% aq. methylamine, 0-3°C, 4h | 4-Chloro-N-methylpicolinamide | ~95 | >98 |

| 2. Etherification | 4-Chloro-N-methylpicolinamide, 4-Aminophenol | Potassium tert-butoxide, DMF, 80°C, 8h | 4-(4-Aminophenoxy)-N-methylpicolinamide | 87 | >99 |

| 3. Urea Formation | 4-(4-Aminophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Methylene chloride | Sorafenib | 92 | >99.8 |

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide [1]

-

To a solution of picolinic acid in tetrahydrofuran (THF), add 3.5 equivalents of thionyl chloride and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture at 70°C for 16 hours.

-

Cool the reaction mixture to 0-3°C and slowly add a 40% aqueous solution of methylamine.

-

Stir the mixture for 4 hours at this temperature.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [2]

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-aminophenol in dry DMF.

-

Add potassium tert-butoxide and stir for 30 minutes.

-

Add a solution of 4-Chloro-N-methylpicolinamide in DMF.

-

Heat the reaction mixture to 80°C and stir for 8 hours.

-

Cool the mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Sorafenib [3]

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in methylene chloride.

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in methylene chloride dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

The product, Sorafenib, will precipitate out of the solution.

-

Filter the solid, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor that targets a broad range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. It is approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma.

The synthesis of Regorafenib is structurally similar to that of Sorafenib, with the key difference being the use of 4-amino-3-fluorophenol instead of 4-aminophenol.

Caption: General synthetic workflow for Regorafenib.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1. Amidation | Picolinic acid | Thionyl chloride, DMF, 70°C, 16h; then 40% aq. methylamine, 0-3°C, 4h | 4-Chloro-N-methylpicolinamide | ~95 | >98 |

| 2. Etherification | 4-Chloro-N-methylpicolinamide, 4-Amino-3-fluorophenol | Potassium tert-butoxide, N,N-dimethylacetamide, 90°C, 1.5h | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 80-88 | >99 |

| 3. Urea Formation | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane, 0°C to room temperature, 16h | Regorafenib | ~47 | >99.7 |

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide (See protocol in section 3.1.1)

Step 2: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide [4][5]

-

Dissolve 4-amino-3-fluorophenol in N,N-dimethylacetamide in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to 0°C and add potassium tert-butoxide.

-

Heat the mixture to 60°C.

-

Add a solution of 4-Chloro-N-methylpicolinamide in N,N-dimethylacetamide to the reaction mixture.

-

Heat the reaction to 90°C and stir for 90 minutes.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Regorafenib [6]

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane and cool to 0°C under an argon atmosphere.

-

Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

A solid precipitate of Regorafenib will form.

-

Filter the precipitate, wash with diethyl ether, and dry to yield the final product.

Biological Activity and Targeted Signaling Pathways

Sorafenib and Regorafenib are multi-kinase inhibitors that exert their anti-cancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis.

Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC50) of Sorafenib and Regorafenib against various kinases.

Table 3: IC50 Values for Sorafenib [7][8]

| Kinase Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E mutant) | 38 |

| VEGFR-1 | 26 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| FLT3 | 58 |

| RET | 43 |

Table 4: IC50 Values for Regorafenib [9][10][11][12]

| Kinase Target | IC50 (nM) |

| VEGFR1 | 13 |

| VEGFR2 | 4.2 |

| VEGFR3 | 46 |

| PDGFRβ | 22 |

| c-Kit | 7 |

| RET | 1.5 |

| Raf-1 | 2.5 |

| B-Raf | 28 |

| TIE2 | 31 |

| FGFR1 | 202 |

Targeted Signaling Pathways

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a member of the RAF kinase family, are common in many cancers. Sorafenib and Regorafenib inhibit both wild-type and mutant forms of B-Raf, as well as Raf-1, thereby blocking downstream signaling to MEK and ERK.

Caption: Inhibition of the RAF/MEK/ERK pathway.

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making angiogenesis a crucial target in cancer therapy. Both Sorafenib and Regorafenib are potent inhibitors of VEGFRs, thereby disrupting tumor angiogenesis.

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. Its strategic use allows for the efficient construction of the core diaryl ether structure common to these drugs. The detailed synthetic protocols and quantitative data provided in this guide offer valuable insights for process optimization and the development of novel kinase inhibitors. A thorough understanding of the targeted signaling pathways is essential for the rational design of next-generation cancer therapeutics. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of oncology drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdc-berlin.de [mdc-berlin.de]

- 5. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. oncology-central.com [oncology-central.com]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Exploring the structure-activity relationship (SAR) of picolinamide derivatives

A Comprehensive Technical Guide to the Structure-Activity Relationship of Picolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Picolinamide, a pyridine carboxamide, has emerged as a versatile and highly sought-after scaffold in medicinal chemistry. Its inherent structural and electronic properties, particularly its capacity to act as a bidentate ligand, have propelled the development of a multitude of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of picolinamide derivatives across various therapeutic areas, including detailed experimental methodologies and a focus on the key structural modifications that influence potency and selectivity.

Core Synthetic Strategies

The synthesis of picolinamide derivatives generally centers around the coupling of a substituted picolinic acid with a desired amine. The specific reagents and conditions are adapted based on the functional groups present in the substrates. A general synthetic approach is outlined below.

Structure-Activity Relationship (SAR) Insights Across Therapeutic Targets

The versatility of the picolinamide scaffold is evident in its application against a wide array of biological targets. The following sections summarize the key SAR findings for several important classes of picolinamide-based agents.

Anticancer Agents

Picolinamide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.

a) VEGFR-2 Inhibitors:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Several series of picolinamide derivatives have been developed as potent VEGFR-2 inhibitors.[1]

Key SAR Findings:

-

Hybrid Molecules: Combining the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Axitinib has proven to be a successful strategy.[2]

-

(Thio)urea and Dithiocarbamate Moieties: The introduction of (thio)urea and dithiocarbamate moieties has led to the discovery of potent VEGFR-2 inhibitors.[1]

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

| Compound | Modification | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | Reference |

| Sorafenib | Reference Drug | 180 | - | [1] |

| 7h | Picolinamide-(thio)urea derivative | 87 | - | [1] |

| 9a | Picolinamide-dithiocarbamate derivative | 27 | - | [1] |

| 9l | Picolinamide-dithiocarbamate derivative | 94 | - | [1] |

| 46 | 4-(4-aminophenoxy)picolinamide derivative | 46.5 (c-Met kinase) | 0.26 | [3] |

b) Aurora Kinase Inhibitors:

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. Certain N-methyl-picolinamide-4-thiol derivatives have shown potent antiproliferative activities.[4][5]

Quantitative Data: Antiproliferative Activity of N-Methyl-picolinamide-4-thiol Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6p | HCT116 | - | [4] |

| 6p | HepG2 | - | [4] |

| 5q | HepG2 | - | [6] |

| 5q | HCT116 | - | [6] |

Antimicrobial Agents

Picolinamide derivatives have demonstrated significant promise as a new class of antimicrobial agents with selective activity against specific pathogens.

a) Anti-Clostridioides difficile Agents:

The picolinamide scaffold has been instrumental in developing narrow-spectrum antibiotics that selectively target Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[7] A key discovery was that repositioning the nitrogen atom from an isonicotinamide to a picolinamide scaffold resulted in a dramatic increase in selectivity for C. difficile over other bacteria like MRSA.[2][7]

Quantitative Data: Anti-C. difficile Activity

| Compound | Modification | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity (MRSA/C.difficile) | Reference |

| 4 | Isonicotinamide | 0.25 | - | - | [7] |

| 87 | Picolinamide | 0.125 | 128 | >1000 | [2][7] |

b) Antifungal Agents:

Picolinamide and benzamide derivatives have been identified as potent antifungal agents that target the fungal lipid-transfer protein Sec14.[8][9][10] This novel mechanism of action presents an opportunity to develop new treatments for invasive fungal infections.

Enzyme Inhibitors

The ability of the picolinamide scaffold to engage in specific interactions with enzyme active sites has been leveraged to develop potent and selective inhibitors.[2]

a) 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors:

11β-HSD1 is an enzyme involved in the conversion of inactive cortisone to active cortisol and is a therapeutic target for metabolic disorders.[2] High-throughput screening identified an initial hit, which was subsequently optimized to yield highly potent and metabolically stable inhibitors.[2][11]

Quantitative Data: 11β-HSD1 Inhibition

| Compound | Modification | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |

| 1 | Initial Hit | 130 | 160 | [2][11] |

| 25 | Optimized Lead | 11 | 14 | [2][11] |

b) Acetylcholinesterase (AChE) Inhibitors:

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[12] SAR studies on benzamide and picolinamide derivatives containing a dimethylamine side chain revealed that the substitution pattern significantly influences inhibitory activity and selectivity.[12][13][14]

Quantitative Data: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |

| 7a | 2.49 ± 0.19 | >250 | 99.40 | [13][14] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of SAR studies. Below are generalized methodologies for key assays cited in the literature.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5][15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for an additional 48 hours.[5]

-

MTT Addition: MTT solution (10 mg/mL) is added to each well, and the plates are incubated for 2.5 hours at 37°C.[5]

-